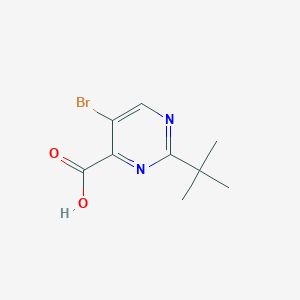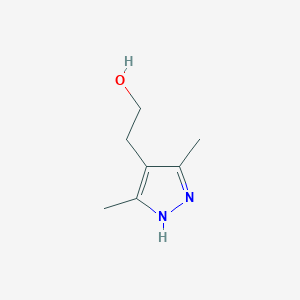
2-(3,5-Dimetil-1H-pirazol-4-il)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol (or 2-DMPE) is a pyrazole compound that is used in a variety of scientific research applications. It is a colorless liquid with a melting point of -25 °C and a boiling point of 114 °C. Its structure is composed of a pyrazole ring with two methyl groups attached to the nitrogen atom and an ethanol group attached to the pyrazole ring. 2-DMPE has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
El compuesto puede utilizarse en la síntesis de compuestos heterocíclicos como tiazoles y pirazoles . Estos compuestos han atraído mucha atención de investigación en el campo del diseño de fármacos debido a sus variadas actividades biológicas .
Diseño de Fármacos
Debido a su estructura, “2-(3,5-Dimetil-1H-pirazol-4-il)etanol” puede utilizarse en el diseño de fármacos. Los derivados del pirazol han demostrado tener actividades anticancerígenas, antitumorales, antifúngicas, antituberculosas, anti-SIDA, antimaláricas y antiinflamatorias .
Electrocatálisis
Los derivados del pirazol también se han empleado como bloques de construcción de sistemas con aplicaciones en electrocatálisis .
Captura de CO2
Otra aplicación de los derivados del pirazol es en la captura de CO2 . Esto es particularmente importante en el contexto del cambio climático y el calentamiento global.
Eliminación de Metales Pesados
Los derivados del pirazol también se pueden utilizar para la eliminación de metales pesados . Esto es crucial en la remediación ambiental y el control de la contaminación.
Catálisis
El compuesto puede utilizarse en la catálisis . Los catalizadores son sustancias que aumentan la velocidad de las reacciones químicas sin consumirse en el proceso.
Inhibición Enzimática
Los derivados del pirazol se han utilizado en la inhibición enzimática . Los inhibidores enzimáticos son moléculas que se unen a las enzimas y disminuyen su actividad.
Actividades Antileishmaniales y Antimaláricas
Los compuestos que contienen pirazol son conocidos por sus diversos efectos farmacológicos, incluidas potentes actividades antileishmaniales y antimaláricas .
Direcciones Futuras
The future directions for “2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol” and related compounds involve further developments in catalytic processes relating to catecholase activity . Additionally, the synthesis of new pyrazole-derivative families is a target topic, and it has received great attention in recent years .
Mecanismo De Acción
Target of Action
It is known that pyrazole-bearing compounds, which include 2-(3,5-dimethyl-1h-pyrazol-4-yl)ethanol, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are likely to target key proteins or enzymes in the life cycle of the Leishmania and Plasmodium parasites .
Mode of Action
It can be inferred from the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds that this compound may interact with its targets, leading to inhibition of essential biological processes in the parasites .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that this compound likely interferes with the biochemical pathways essential for the survival and proliferation of leishmania and plasmodium parasites .
Result of Action
Based on the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds, it can be inferred that this compound likely leads to the death of leishmania and plasmodium parasites, thereby alleviating the diseases caused by these parasites .
Análisis Bioquímico
Biochemical Properties
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with copper complexes, which are crucial in catalytic activities such as the oxidation of catechol to o-quinone . The nature of these interactions often involves coordination with metal ions, which can alter the reactivity and stability of the enzymes and proteins involved.
Cellular Effects
The effects of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol, can act as biological transformation agents and have applications in cancer therapy and antimicrobial treatments . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can exhibit tautomerism, which may affect their reactivity and stability . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular behavior and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Studies have shown that pyrazole derivatives can influence liver function and other physiological processes, with threshold effects observed at specific dosages . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, pyrazole derivatives have been shown to influence the activity of enzymes involved in oxidative stress and detoxification processes . These interactions can lead to changes in metabolic pathways, affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTNUHPVNBFSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509252 |
Source


|
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83467-31-6 |
Source


|
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

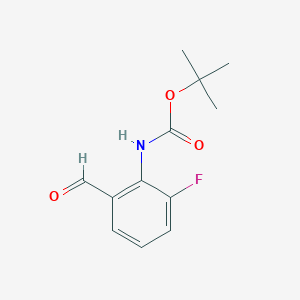
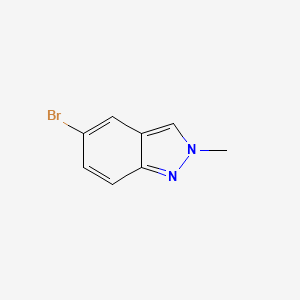

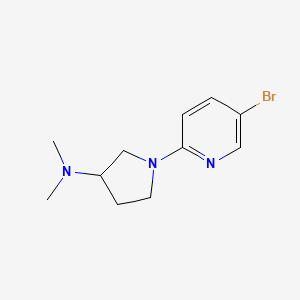
![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)


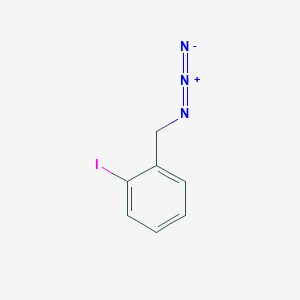
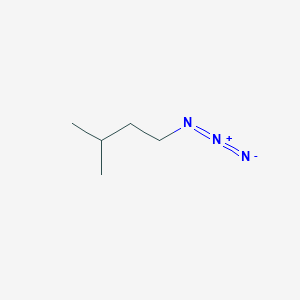

![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)


